Birg-616 BS Birg-616 BS Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine is found to be the first antiretroviral agent and selective non-competitive inhibitor of the reverse transcriptase, widely used for the treatment of adults and adolescents affected with human immunodeficiency viruses (HIV).

Brand Name: Vulcanchem
CAS No.: 287980-84-1
VCID: VC21132062
InChI: InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)
SMILES: CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol

Birg-616 BS

CAS No.: 287980-84-1

Cat. No.: VC21132062

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Birg-616 BS - 287980-84-1

Specification

CAS No. 287980-84-1
Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
IUPAC Name 7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Standard InChI InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)
Standard InChI Key RKCRKBSFEVQVSX-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
Canonical SMILES CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2

Introduction

Birg-616 BS, identified by CAS number 287980-84-1, is an organic compound with the molecular formula C12H10N4O and a molecular weight of 226.23 g/mol . The compound is formally known by its IUPAC name 7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one, though it is also referenced in scientific literature as 4-methyl-5,11-dihydrodipyrido[2,3-b:3',2'-e] diazepin-6-one . Additionally, it carries the synonym 5,11-Dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e] diazepin-6-one in chemical databases.

The molecular structure features a complex heterocyclic arrangement with multiple nitrogen atoms integrated into the ring system. This structural configuration contributes significantly to the compound's chemical reactivity and potential pharmaceutical applications.

Chemical Identifiers and Properties

The following table presents the comprehensive identification parameters for Birg-616 BS, essential for its accurate characterization in research and pharmaceutical development:

ParameterValue
CAS Number287980-84-1
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
IUPAC Name7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Alternative IUPAC4-methyl-5,11-dihydrodipyrido[2,3-b:3',2'-e] diazepin-6-one
Standard InChIInChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)
Standard InChIKeyRKCRKBSFEVQVSX-UHFFFAOYSA-N
SMILESCC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
Canonical SMILESCC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
PubChem Compound ID22399003

Physical and Chemical Properties

Birg-616 BS exhibits characteristic properties that define its behavior in laboratory and pharmaceutical settings. These properties determine its potential applications in drug formulation and development.

General Properties

The compound demonstrates typical organic compound behavior, including specific solubility profiles and reactivity patterns that influence its pharmaceutical applications:

PropertyDescription
Physical StateSolid at standard temperature and pressure
SolubilitySoluble in organic solvents
ReactivityReacts with various electrophiles and nucleophiles
Application CategoryPharmaceutical reference standard
Storage RequirementsStandard laboratory conditions

These general properties highlight the versatility of Birg-616 BS in chemical reactions and pharmaceutical formulations.

Structural Characteristics

The tetracyclic structure of Birg-616 BS contains several key functional groups that contribute to its chemical behavior:

Functional GroupPositionContribution to Properties
Methyl groupAttached to pyridine ringInfluences electron density distribution
Carbonyl groupCentral ring systemProvides hydrogen bonding acceptor site
Nitrogen atomsMultiple positions in ring systemContribute to basicity and nucleophilicity
Aromatic ringsCore structureProvide structural rigidity and π-electron interactions

These structural features determine the compound's interactions with biological systems and other chemical entities, informing its potential applications in pharmaceutical research .

Pharmaceutical Relevance

Birg-616 BS holds significant importance in pharmaceutical research, particularly in the realm of antiretroviral therapies. Its designation as Nevirapine EP Impurity B establishes its role in quality control processes for HIV medications .

Relationship to Nevirapine

AspectDescription
ClassificationNevirapine EP Impurity B
RoleReference standard for pharmaceutical quality control
Structural SimilarityShares core structure with Nevirapine
Regulatory ImportanceUsed in European Pharmacopoeia testing protocols

The structural similarity to Nevirapine suggests potential biological activity, though comprehensive pharmacological studies specifically focused on Birg-616 BS appear limited in the current literature.

As a reference standard, Birg-616 BS plays a crucial role in analytical chemistry, particularly in pharmaceutical quality control and research applications.

Analytical Methods

Various analytical techniques are employed for the detection, quantification, and characterization of Birg-616 BS:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Separation and quantification in pharmaceutical formulations
Mass Spectrometry (MS)Structural confirmation and molecular weight verification
Nuclear Magnetic Resonance (NMR)Structural elucidation and purity assessment
Infrared Spectroscopy (IR)Functional group identification
UV-Visible SpectroscopyQuantitative analysis in solution

These analytical methods provide comprehensive characterization of Birg-616 BS, ensuring its proper identification in complex pharmaceutical matrices .

Research Applications

Research AreaSpecific Applications
Pharmaceutical Quality ControlReference standard for impurity profiling of Nevirapine
Analytical Method DevelopmentDevelopment and validation of chromatographic methods
Structural ChemistryStudy of heterocyclic compounds with pharmaceutical relevance
Synthesis MethodologyDevelopment of efficient synthetic routes for complex nitrogen-containing heterocycles

These research applications underscore the compound's importance in ensuring pharmaceutical quality and safety, particularly in HIV treatment medications .

Synthetic StrategyKey Features
Multi-step synthesisSequential formation of ring systems
Precursor selectionAppropriate nitrogen-containing building blocks
Reaction conditionsControlled temperature and solvent systems for cyclization
Purification methodsChromatographic techniques for isolation of the final product

The development of efficient synthetic routes for Birg-616 BS represents an ongoing area of research interest in medicinal chemistry and pharmaceutical development.

Safety AspectRecommendation
Personal Protective EquipmentGloves, laboratory coat, safety glasses
Storage ConditionsRoom temperature, protected from light and moisture
Exposure PreventionUse in well-ventilated areas, avoid inhalation
DisposalAccording to local regulations for pharmaceutical compounds
Research Use StatementFor research use only, not for human or veterinary use

These safety guidelines ensure proper handling of Birg-616 BS in laboratory and research settings.

Future Research Directions

The structural characteristics and pharmaceutical relevance of Birg-616 BS suggest several promising avenues for future research:

Research DirectionPotential Impact
Structure-Activity Relationship StudiesDevelopment of improved antiretroviral compounds
Metabolic Pathway InvestigationsUnderstanding of Nevirapine metabolism and pharmacokinetics
Novel Synthetic MethodologiesMore efficient production of complex heterocyclic structures
Expanded Analytical ApplicationsEnhanced quality control for antiretroviral medications

Exploration of these research directions could significantly contribute to the fields of medicinal chemistry and pharmaceutical development, potentially leading to improved HIV treatment options.

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